Kahweofuran

Sensory Science Coffee Flavor Chemistry Aroma Analysis

Kahweofuran (2,3-dihydro-6-methylthieno[2,3-c]furan) is an aryl sulfide primarily identified as a volatile constituent of roasted coffee. With a molecular formula of C₇H₈OS and a molecular weight of 140.20 g/mol , this bicyclic heteroaromatic compound features a fused furan and thiophene ring system.

Molecular Formula C7H8OS
Molecular Weight 140.2 g/mol
CAS No. 26693-24-3
Cat. No. B1581755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKahweofuran
CAS26693-24-3
Molecular FormulaC7H8OS
Molecular Weight140.2 g/mol
Structural Identifiers
SMILESCC1=C2C(=CO1)CCS2
InChIInChI=1S/C7H8OS/c1-5-7-6(4-8-5)2-3-9-7/h4H,2-3H2,1H3
InChIKeyWQOKVCDOEDFSAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kahweofuran (CAS 26693-24-3): A Core Coffee Aroma Component for Flavor Research & Sensory Studies


Kahweofuran (2,3-dihydro-6-methylthieno[2,3-c]furan) is an aryl sulfide primarily identified as a volatile constituent of roasted coffee [1]. With a molecular formula of C₇H₈OS and a molecular weight of 140.20 g/mol [2], this bicyclic heteroaromatic compound features a fused furan and thiophene ring system [3]. It is widely documented in the coffee flavor literature as a key impact aroma compound [1] and is also recognized as a potential biomarker for coffee consumption [3].

Why Kahweofuran's Precise Sensory Signature Defies Simple Analogue Substitution


Kahweofuran cannot be reliably substituted with other coffee thiols or furans due to profound differences in their actual olfactory potency and stability profiles. A recent, rigorous synthesis and sensory re-evaluation has demonstrated that pure Kahweofuran lacks the intense 'violent' sulfurous odor previously attributed to it [1]. This finding implies that the characteristic roasted coffee note historically associated with Kahweofuran was likely due to trace thiol impurities [1]. In stark contrast, other key coffee impact compounds like 2-furfurylthiol (2-FFT) and 2-methyl-3-furanthiol (2M3F) are known to be highly potent and chemically reactive, with documented rapid degradation in brewed coffee (e.g., 2-FFT reduces to 3.3% of its initial concentration within 30 minutes) [2]. Therefore, using a generic 'coffee thiol' or 'coffee furan' as a substitute for Kahweofuran will fundamentally alter the intended sensory outcome, as they differ not only in aroma character but also in their inherent and verifiable sensory impact.

Kahweofuran (26693-24-3) Quantitative Differentiation: A Head-to-Head Evidence Guide


Sensory Re-Evaluation: Pure Kahweofuran is Demonstrably Not an Intense Sulfurous Odorant

A 2021 study involving a new, rigorous synthesis of pure Kahweofuran directly refutes the historical characterization of this compound. Sensory analysis of the newly synthesized, spectroscopically pure material revealed that it does not possess the intense and 'violent' sulfurous odor previously ascribed to it [1]. The authors speculate that the potent odor historically associated with Kahweofuran was actually due to trace amounts of highly odorous thiol impurities present in earlier isolates [1]. This finding differentiates Kahweofuran from potent coffee thiols like 2-furfurylthiol, which is known to be detectable at parts-per-billion levels.

Sensory Science Coffee Flavor Chemistry Aroma Analysis

Patent-Defined Application Specificity: Kahweofuran as a Flavor Modulator at Ultra-Low Concentrations

Unlike compounds that serve as primary flavor character donors, Kahweofuran is patented for a specific, concentration-dependent function: enhancing 'natural sweetness' and 'moderate acidic feeling' in citrus beverages [1]. The patent explicitly defines an effective concentration range of 10⁻⁶ to 10⁻¹ ppb (parts per billion) [1]. This quantifies its use as a high-impact modulator, a function not claimed for other major coffee thiols in this specific context.

Flavor Technology Food Science Intellectual Property

Stability Inferiority: Key Coffee Thiols Degrade Rapidly in Brewed Coffee, Highlighting the Need for Stable Analytes

While direct stability data for Kahweofuran in a coffee matrix is limited, class-level inference from key coffee thiols demonstrates that alternative compounds are highly unstable. A 2024 study showed that after just 30 minutes of incubation in coffee brew, the concentrations of 2-furfurylthiol (2-FFT) and 2-methyl-3-furanthiol (2M3F) were reduced to 3.3% and 34.4% of their initial values, respectively [1]. This extreme lability implies that for analytical or long-term formulation work, the use of such reactive thiols as reference materials presents significant challenges, creating a procurement need for structurally distinct, more stable furan-based coffee constituents like Kahweofuran for method development.

Aroma Stability Analytical Chemistry Food Storage

Kahweofuran (26693-24-3): Targeted Application Scenarios for Research and Industry


Precision Citrus Flavor Modulation in Food and Beverage R&D

Procure Kahweofuran for development of novel citrus-flavored products requiring a subtle enhancement of sweetness and acidity. According to patent JP2008194015A, the compound can be utilized at a precisely defined concentration range of 10⁻⁶ to 10⁻¹ ppb to achieve a 'finely qualified aroma which just-squeezed citrus has' [1]. This scenario is ideal for flavor houses and beverage manufacturers seeking to differentiate their products with a patented, trace-level modulator that does not disrupt the inherent fruit flavor profile [1].

Analytical Method Development for Coffee Aroma Profiling

Utilize pure Kahweofuran as a reference standard in GC-MS or UHPLC-TOF-MS method development for coffee analysis. Given the extreme instability of key coffee thiols such as 2-furfurylthiol, which degrades to 3.3% of its initial concentration in just 30 minutes [2], a more stable furan-based compound like Kahweofuran can serve as a more reliable standard for method validation, calibration, and quality control protocols in complex food matrices [2].

Sensory Science Research on Odorant Purity and Perception

Deploy highly pure Kahweofuran in academic or industrial sensory studies focused on the relationship between chemical purity and perceived aroma. The established conundrum—that pure Kahweofuran lacks the intense sulfurous note historically attributed to it [3]—makes it a compelling case study for investigating the impact of trace impurities on sensory perception and for developing training sets for sensory panels [3].

Coffee Biomarker and Metabolomics Research

Use Kahweofuran as an analytical standard for metabolomics studies investigating coffee consumption biomarkers. Kahweofuran is identified as a potential biomarker for coffee and coffee product intake [4], making it a necessary reference compound for validating its presence and quantifying its levels in biological samples during dietary intervention studies [4].

Technical Documentation Hub

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